molecular formula C9H9BO4 B15248519 (4-Oxochroman-6-yl)boronicacid

(4-Oxochroman-6-yl)boronicacid

Cat. No.: B15248519
M. Wt: 191.98 g/mol
InChI Key: MGIYJQXBLLRIEF-UHFFFAOYSA-N
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Description

(4-Oxochroman-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxochroman-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide under mild conditions. The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is usually carried out at temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of (4-Oxochroman-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(4-oxo-2,3-dihydrochromen-6-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,12-13H,3-4H2

InChI Key

MGIYJQXBLLRIEF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OCCC2=O)(O)O

Origin of Product

United States

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